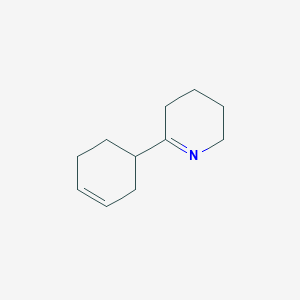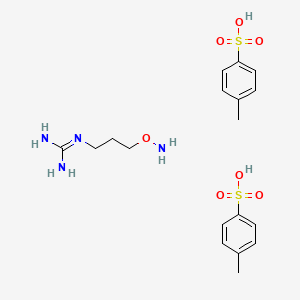![molecular formula C27H36O3 B12637601 [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)
[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate is an organic compound that belongs to the class of liquid crystals. Liquid crystals are substances that exhibit properties between those of conventional liquids and solid crystals. This compound is particularly interesting due to its unique molecular structure, which allows it to exhibit liquid crystalline behavior, making it useful in various applications, especially in display technologies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-pentoxybenzoic acid with [4-(4-propylcyclohexyl)phenol]. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate is used as a model compound to study liquid crystalline behavior. Its unique structure allows researchers to investigate the relationship between molecular structure and liquid crystalline properties.
Biology
In biological research, this compound can be used to study the interaction of liquid crystals with biological membranes. Its amphiphilic nature makes it a useful tool for understanding membrane dynamics and protein-lipid interactions.
Medicine
In medicine, liquid crystals like this compound are explored for their potential use in drug delivery systems. Their ability to form ordered structures can be utilized to create controlled release formulations.
Industry
Industrially, this compound is primarily used in the manufacture of liquid crystal displays (LCDs). Its unique optical properties make it an essential component in the production of high-quality display screens for televisions, computers, and smartphones.
作用機序
The mechanism of action of [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate in liquid crystal applications involves its ability to align in specific orientations under the influence of an electric field. This alignment changes the optical properties of the material, allowing it to modulate light and create images on a screen. The molecular targets include the liquid crystal molecules themselves, which interact through van der Waals forces and dipole-dipole interactions to form ordered structures.
類似化合物との比較
Similar Compounds
- [4-(4-butylcyclohexyl)phenyl] 4-pentoxybenzoate
- [4-(4-pentylcyclohexyl)phenyl] 4-pentoxybenzoate
- [4-(4-hexylcyclohexyl)phenyl] 4-pentoxybenzoate
Uniqueness
Compared to similar compounds, [4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate exhibits unique liquid crystalline properties due to the specific length and branching of its alkyl chains. This structural variation influences its melting point, phase transition temperatures, and overall stability, making it particularly suitable for certain display technologies.
特性
分子式 |
C27H36O3 |
|---|---|
分子量 |
408.6 g/mol |
IUPAC名 |
[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate |
InChI |
InChI=1S/C27H36O3/c1-3-5-6-20-29-25-16-14-24(15-17-25)27(28)30-26-18-12-23(13-19-26)22-10-8-21(7-4-2)9-11-22/h12-19,21-22H,3-11,20H2,1-2H3 |
InChIキー |
PDFZIWGYZQKRAW-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3CCC(CC3)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-4-(4-hydroxy-2-methylphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12637520.png)
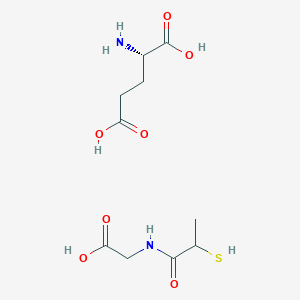
![3-(4-tert-butylphenyl)-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637531.png)
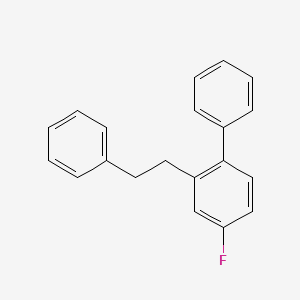
![4-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B12637553.png)
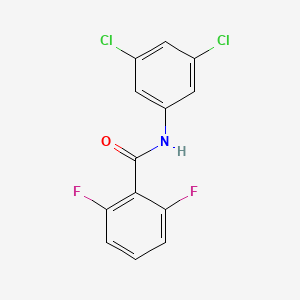
![5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile](/img/structure/B12637566.png)
![9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B12637577.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde](/img/structure/B12637585.png)
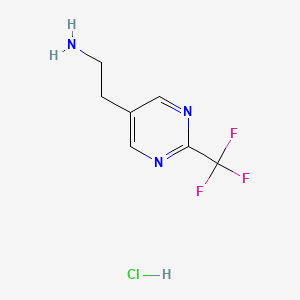
![N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12637594.png)
![4-[1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-(methoxymethyl)-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(20),6(22),7,9,17(21),18-hexaen-2-one](/img/structure/B12637600.png)
